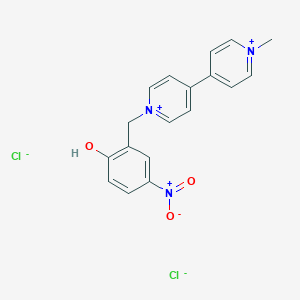
FSSIGVSAEZOKFT-UHFFFAOYSA-M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-Methyl-4,4’-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane is a complex organic compound that features both bipyridinium and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-Methyl-4,4’-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridinium core: This can be achieved through the reaction of pyridine derivatives under specific conditions.
Introduction of the nitrophenyl group: This step may involve nitration reactions followed by coupling with the bipyridinium core.
Methylation: The final step often involves methylation to introduce the N-methyl group.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(N-Methyl-4,4’-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group might yield an amino derivative.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers or sensors.
Mechanism of Action
The mechanism by which 1-(N-Methyl-4,4’-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane exerts its effects involves interactions with molecular targets and pathways. The bipyridinium group may interact with electron-rich sites, while the nitrophenyl group can participate in redox reactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium (Paraquat): Known for its herbicidal properties.
1-(2-Hydroxy-5-nitrophenyl)-2,2,2-trifluoroethanol: Studied for its unique chemical properties.
Properties
CAS No. |
131690-25-0 |
|---|---|
Molecular Formula |
C18H17Cl2N3O3 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
2-[[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]methyl]-4-nitrophenol;dichloride |
InChI |
InChI=1S/C18H16N3O3.2ClH/c1-19-8-4-14(5-9-19)15-6-10-20(11-7-15)13-16-12-17(21(23)24)2-3-18(16)22;;/h2-12H,13H2,1H3;2*1H/q+1;;/p-1 |
InChI Key |
FSSIGVSAEZOKFT-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cl-].[Cl-] |
Synonyms |
1-(N-methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane 4,4'-PQNP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


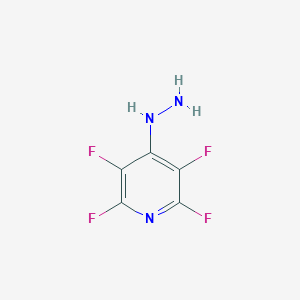
![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)
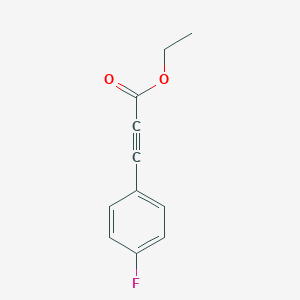
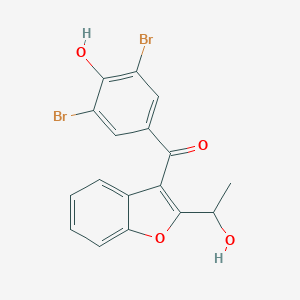
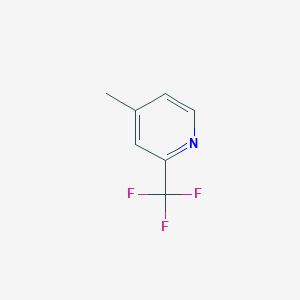
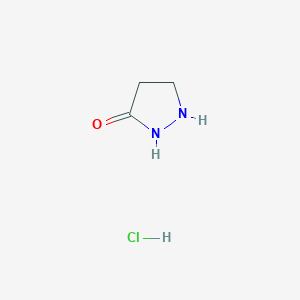


![benzo[b]thiophene-3-carbaldehyde](/img/structure/B160397.png)
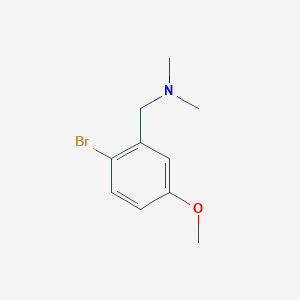
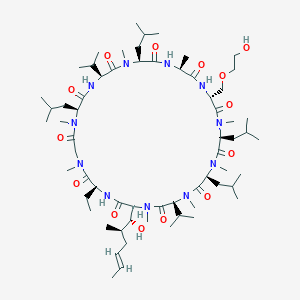
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)
